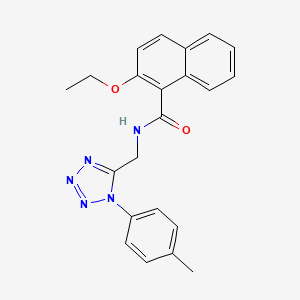

2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Description

2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a heterocyclic compound featuring a naphthamide core linked to a p-tolyl-substituted tetrazole ring via a methylene group. The ethoxy substituent at the 2-position of the naphthamide and the tetrazole moiety are critical for its structural uniqueness. Tetrazole derivatives are widely explored in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities, which enhance bioavailability and receptor interactions .

Properties

IUPAC Name |

2-ethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-3-29-19-13-10-16-6-4-5-7-18(16)21(19)22(28)23-14-20-24-25-26-27(20)17-11-8-15(2)9-12-17/h4-13H,3,14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIXKMROQGNEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Naphthamide Core: The naphthamide core is synthesized by reacting 1-naphthylamine with ethyl chloroformate in the presence of a base like triethylamine.

Final Coupling Reaction: The final step involves coupling the tetrazole and naphthamide intermediates under mild conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like hydroxide ions can replace the ethoxy group with a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Alcohols

Scientific Research Applications

Medicinal Chemistry

- Drug Design : The compound is being investigated as a potential pharmacophore in the development of new drugs targeting neurological disorders and inflammatory diseases. Its ability to mimic carboxylate groups allows it to interact with various biological targets, potentially modulating enzyme activity and receptor binding .

- Neuroprotective Effects : Research has indicated that this compound may exhibit neuroprotective properties, reducing neuronal cell death in models of oxidative stress. This suggests its potential for treating neurodegenerative conditions such as Alzheimer's disease.

- Anti-inflammatory Activity : Similar tetrazole derivatives have shown promising anti-inflammatory effects in preclinical studies. The compound's structural features may enhance its efficacy compared to traditional anti-inflammatory agents .

Materials Science

The unique structural characteristics of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide make it a candidate for developing novel materials with specific electronic or optical properties. Its interactions at the molecular level could lead to advancements in organic electronics or photonic devices.

Biological Studies

The compound is utilized in studies exploring the interactions of tetrazole derivatives with biological macromolecules such as proteins and nucleic acids. These interactions can provide insights into the mechanisms of action of similar compounds and their potential therapeutic applications.

Case Studies

Several case studies have documented the efficacy of tetrazole derivatives, including those structurally related to this compound:

- Antimicrobial Activity : A study on related tetrazole compounds demonstrated significant antimicrobial effects against various bacterial strains, suggesting that modifications in the tetrazole structure can enhance activity against resistant strains .

- Antiparasitic Activity : Research has shown that certain tetrazole derivatives exhibit potent antiparasitic effects against Entamoeba histolytica, indicating potential therapeutic applications for infectious diseases.

- Antituberculosis Agents : A new class of highly potent antituberculosis agents has been developed based on tetrazole structures, demonstrating low toxicity and high selectivity against Mycobacterium tuberculosis strains.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects. The naphthamide core provides stability and enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)

- Losartan : Contains a biphenylmethyl group linked to a tetrazole ring and a chlorinated imidazole. Molecular weight: 422.91 g/mol.

- Valsartan : Features a valine-derived chain and a tetrazole-substituted biphenyl group. Molecular weight: 435.52 g/mol.

- Target Compound : Differs in its naphthamide backbone and ethoxy substituent, which may alter solubility and binding kinetics compared to biphenyl systems .

Candesartan Cilexetil Related Compound B

- Structure : Includes a biphenyl-tetrazole core esterified with a cyclohexyloxycarbonyloxy group. Molecular weight: 582.61 g/mol.

Triazole-Based Naphthalene Derivatives ()

Compounds 6a–6c (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) feature triazole rings instead of tetrazoles. Key comparisons:

- Synthesis : Prepared via Cu(I)-catalyzed 1,3-dipolar cycloaddition (yields: 80–90%) .

- Spectroscopy : IR C=O stretches at 1671–1682 cm⁻¹; NMR aromatic protons at δ 7.20–8.61 ppm.

- Divergence : Triazoles exhibit lower acidity (pKa ~6–8) compared to tetrazoles (pKa ~4–5), affecting solubility and metal coordination .

Tetrazole Derivatives with Imidazole Linkers ()

Compounds 8–12 (e.g., methyl 1-[[1-(1H-tetrazol-5-yl)phenyl]methyl]imidazole-4-propanoate) combine tetrazole and imidazole rings. Key

- Yields : 88–95% via nucleophilic substitution or cyclization.

- Functional Groups : Carboxylate esters and acids, contrasting with the target’s ethoxy-naphthamide.

- Thermal Stability : Melting points >200°C, attributed to hydrogen-bonding networks .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Spectroscopic Signatures : The ethoxy group in the target compound would produce distinct NMR signals (e.g., δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂), differentiating it from triazole derivatives in .

Pharmacological Potential: Structural parallels to angiotensin II antagonists suggest possible receptor-binding activity, though the naphthamide group may shift selectivity compared to biphenyl systems .

Stability : Tetrazole rings (as in ) are prone to nitration under acidic conditions, implying that the target compound’s p-tolyl group may enhance steric protection against degradation .

Biological Activity

2-Ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic organic compound that belongs to the class of acetamides. Its unique structure, characterized by the presence of an ethoxy group, a p-tolyl group, and a tetrazole ring, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.

Structural Features

The molecular formula of this compound is with a molecular weight of approximately 275.31 g/mol. The compound features a tetrazole ring that can mimic carboxylic acid functionalities, enhancing its binding affinity to biological targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Tetrazole Ring Interaction : The tetrazole moiety can mimic carboxylate groups, allowing it to bind effectively to various enzymes and receptors.

- Modulation of Enzyme Activity : Studies suggest that the compound can influence enzyme activities, potentially leading to therapeutic effects in conditions like inflammation and neurological disorders.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neurological Effects : Its interaction with neurological pathways suggests possible applications in neuropharmacology.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethoxy-N-(1-(p-tolyl)ethyl)ethan-1-amine | Ethoxy and p-tolyl groups | Lacks tetrazole ring |

| 2-Ethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide | Acetamide structure with piperazine ring | Different ring structure compared to tetrazole |

| 2-(4-methylphenyl)-5-methylthiazole | Thiazole instead of tetrazole | Different heterocyclic structure |

The presence of the tetrazole ring in this compound enhances its interactions with biological targets, differentiating it from other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, emphasizing the importance of the tetrazole moiety in therapeutic applications. For instance, compounds structurally related to this compound have been investigated for their antiproliferative effects in cancer models.

In one study, derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines, indicating potential applications in oncology . These findings highlight the relevance of structural modifications in enhancing biological activity.

Q & A

Basic: What synthetic methodologies are established for synthesizing 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, and how is structural confirmation achieved?

The compound is synthesized via 1,3-dipolar cycloaddition , a common strategy for tetrazole formation. For example, alkyne-azide coupling using Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent system (3:1) at room temperature for 6–8 hours is effective . Critical analytical techniques include:

- IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 7.2–8.6 ppm) and tetrazole methylene linkages (δ ~5.4 ppm) .

- HRMS for molecular ion validation (e.g., [M+H]⁺ with <1 ppm error) .

Advanced: How can reaction conditions be optimized to minimize side products during scale-up synthesis?

Key factors include:

- Catalyst loading : Reducing Cu(OAc)₂ below 10 mol% may lower undesired byproducts but requires extended reaction times .

- Solvent polarity : A tert-butanol/water ratio >3:1 improves azide-alkyne solubility and regioselectivity .

- Purification : Recrystallization in ethanol removes unreacted azides/alkynes, while column chromatography resolves regioisomers (e.g., 1,4- vs. 1,5-tetrazole substitution) .

- TLC monitoring (hexane:ethyl acetate, 8:2) ensures reaction completion early .

Basic: What are the common impurities in this compound, and how are they identified?

Impurities arise from:

- Incomplete cycloaddition : Residual azides/alkynes detected via TLC or HPLC .

- Regioisomers : 1,4- vs. 1,5-tetrazole substitution differentiated by ¹H NMR (triazole proton at δ 8.3–8.4 ppm) .

- Oxidation byproducts : Nitro group reduction intermediates (e.g., –NO₂ to –NH₂) identified via IR (asymmetric –NO₂ stretch at ~1500 cm⁻¹) .

- HPLC-MS with C18 columns and acetonitrile/water gradients resolves these impurities .

Advanced: How do structural modifications in the tetrazole or naphthamide moieties affect bioactivity?

- Tetrazole substitution : Replacing the p-tolyl group with electron-withdrawing groups (e.g., –CF₃) enhances metabolic stability but may reduce solubility .

- Naphthamide modifications : Ethoxy group removal decreases lipophilicity, impacting membrane permeability .

- Computational methods : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like angiotensin II receptors, while QSAR models optimize substituent effects .

Basic: How are spectroscopic discrepancies (e.g., overlapping NMR peaks) resolved during characterization?

- 2D NMR techniques (e.g., HSQC, HMBC) assign overlapping aromatic protons and confirm methylene linkages .

- Deuterated solvent switching (DMSO-d₆ to CDCl₃) alters splitting patterns for clearer multiplet resolution .

- Variable-temperature NMR reduces dynamic effects in rigid tetrazole-naphthamide systems .

Advanced: What strategies improve metabolic stability while retaining target affinity?

- Isosteric replacements : Replacing the ethoxy group with deuterated analogs reduces CYP450-mediated oxidation .

- Prodrug design : Carbamate or urea prodrugs (e.g., candesartan cilexetil derivatives) enhance oral bioavailability .

- Formulation : Nanoparticle encapsulation (e.g., PLGA polymers) prolongs half-life by delaying hepatic clearance .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

- Enzyme inhibition : Fluorescence-based assays (e.g., angiotensin-converting enzyme inhibition) .

- Cytotoxicity : MTT assay on HEK293 or HepG2 cells to assess safety margins .

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How can contradictory data from biological assays be reconciled?

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Off-target profiling : Use kinase panels or proteome-wide affinity pulldown assays to identify confounding interactions .

- Metabolite screening : LC-HRMS identifies active metabolites that may skew IC₅₀ values .

Basic: What computational tools predict the compound’s physicochemical properties?

- Lipinski’s Rule of Five : SwissADME or Molinspiration calculates logP, molecular weight, and hydrogen bond donors/acceptors .

- pKa prediction : MarvinSketch or ACD/Labs estimates tetrazole acidity (pKa ~4–5) and naphthamide basicity .

- Solubility : QSPR models in Schrodinger’s QikProp .

Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.